molecular formula C16H17N5OS B2489506 N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872988-21-1

N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No. B2489506
CAS RN: 872988-21-1
M. Wt: 327.41
InChI Key: RGKCZJPPRLLLNN-UHFFFAOYSA-N
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Description

The compound N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide belongs to a class of heterocyclic compounds that have shown significant pharmaceutical importance due to their diverse biological activities. These compounds often feature in the synthesis of drugs and materials due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of related triazolopyridazine derivatives involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, the synthesis and antiproliferative activity of certain [1,2,4]triazolo[4,3-b]-pyridazin derivatives have been explored through the replacement of specific moieties with a triazolopyridazine unit, resulting in compounds that inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Molecular Structure Analysis

The molecular structure analysis of similar compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveals complex crystalline structures with extensive hydrogen bonding and π-π stacking interactions, contributing to their stability and reactivity (Hwang et al., 2006).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidative coupling, to yield a wide range of derivatives with different substituents. These reactions are crucial for modifying the biological activity and solubility of the compounds. For example, the synthetic route to triazolopyridazine derivatives involves the use of acidic ionic liquids, highlighting the importance of reaction conditions in obtaining high yields and desired products (Pouramiri & Kermani, 2016).

properties

IUPAC Name

N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-2-23-15-9-8-13-18-19-14(21(13)20-15)10-11-17-16(22)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKCZJPPRLLLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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